Ribi-529

Vaccine Adjuvant Hepatitis B Clinical Trial

Researchers requiring reproducible adjuvant performance face batch variability with natural-source MPL. RIBI-529, a fully synthetic single-entity AGP-class TLR4 agonist (≥98% purity), eliminates this inconsistency. • Achieved 99% seroprotection in Hepatitis B vaccine trials when added to existing platforms • Compatible with PLG microparticle encapsulation for controlled-release formulations • Induces Th1-biased CD4+ T cell clonal expansion equivalent to MPL, without biological impurity confounders Ideal for cGMP manufacturing environments demanding defined impurity profiles and regulatory predictability.

Molecular Formula C98H190N3O17P
Molecular Weight 1713.5 g/mol
CAS No. 216014-46-9
Cat. No. B1243325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibi-529
CAS216014-46-9
SynonymsRC 529
RC-529
RC529
Ribi 529
Ribi-529
Ribi529
Molecular FormulaC98H190N3O17P
Molecular Weight1713.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NCCOC1C(C(C(C(O1)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.CCN(CC)CC
InChIInChI=1S/C92H175N2O17P.C6H15N/c1-7-13-19-25-31-37-40-46-52-58-64-70-85(98)106-79(67-61-55-49-43-34-28-22-16-10-4)75-83(96)93-73-74-105-92-89(94-84(97)76-80(68-62-56-50-44-35-29-23-17-11-5)107-86(99)71-65-59-53-47-41-38-32-26-20-14-8-2)91(90(82(78-95)109-92)111-112(102,103)104)110-88(101)77-81(69-63-57-51-45-36-30-24-18-12-6)108-87(100)72-66-60-54-48-42-39-33-27-21-15-9-3;1-4-7(5-2)6-3/h79-82,89-92,95H,7-78H2,1-6H3,(H,93,96)(H,94,97)(H2,102,103,104);4-6H2,1-3H3/t79-,80-,81-,82-,89-,90-,91-,92-;/m1./s1
InChIKeyQOFRNSMLZCPQKL-KTIIIUPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RIBI-529 (CAS 216014-46-9) TLR4 Agonist Adjuvant: Procurement and Differentiation Guide


RIBI-529 (also known as RC-529) is a fully synthetic, lipid A mimetic belonging to the aminoalkyl glucosaminide 4-phosphate (AGP) class of Toll-like receptor 4 (TLR4) agonists [1]. It is a chemically defined compound with a molecular weight of 1713.54 g/mol and formula C98H190N3O17P, designed as a vaccine adjuvant to stimulate innate immunity . RIBI-529 was developed as a synthetic alternative to the naturally derived monophosphoryl lipid A (MPL) adjuvant, offering comparable immunostimulatory properties with the benefits of a fully synthetic origin [1].

Why RIBI-529 Cannot Be Substituted by Generic or In-Class TLR4 Agonists


Despite functional overlap with other TLR4 agonists like monophosphoryl lipid A (MPL), generic substitution is not feasible due to critical differences in origin, structure, and formulation behavior. RIBI-529 is a fully synthetic, single chemical entity, whereas MPL is a heterogeneous mixture derived from bacterial lipopolysaccharide [1]. This synthetic nature directly impacts batch-to-batch reproducibility, purity, and the potential for scalable manufacturing [2]. Furthermore, the specific physicochemical properties of RIBI-529 influence its encapsulation efficiency in delivery systems, which can significantly alter its in vivo potency and utility in advanced vaccine formulations [3].

Quantitative Differentiation of RIBI-529 vs. Comparators: Evidence for Scientific Selection


Superior Seroprotection in Hepatitis B Vaccine Trial: RC-529 vs. Aluminum Adjuvant Alone

In a randomized clinical trial of 285 adults, the addition of the synthetic RC-529 adjuvant to a standard aluminum-adjuvanted hepatitis B vaccine (AgB) significantly enhanced immunogenicity. At day 90, the seroprotection rate (defined as anti-HBs ≥10.0 mIU/ml) was 99% for the RC-529-adjuvanted group (AgB/RC-210-04) compared to 84% for the standard vaccine (AgB) alone [1]. Geometric mean anti-HBs titers were also significantly higher at all time points for the RC-529-adjuvanted group [1].

Vaccine Adjuvant Hepatitis B Clinical Trial Immunogenicity

Equivalent CD4+ T Cell Clonal Expansion and Th1 Differentiation vs. MPL Adjuvant

A head-to-head comparative study evaluated the effects of lipopolysaccharide (LPS), its derivative MPL, and the synthetic mimetic RC-529 on CD4+ T cell responses. The study found that MPL and RC-529 had similar effects on CD4+ T cell clonal expansion, cell division, and ex vivo survival [1]. Both adjuvants also resulted in similar Th1 differentiation, as measured by interferon-gamma production following a 21-day immunization and challenge protocol [1].

T Cell Immunity Adjuvant Comparison Th1 Response CD4+ T Cells

Enhanced Antibody Responses via Encapsulation in PLG Microparticles

A comparative study evaluated the immunogenicity of HIV-1 gp120 and Men B antigens formulated with MPL or RC-529, either soluble or encapsulated in poly(lactide-co-glycolide) (PLG) microparticles. Encapsulation of RC-529 in PLG microparticles led to a further enhancement of serum antibody titers compared to soluble RC-529, with titers comparable to or greater than those achieved with soluble CpG oligonucleotide (the positive control) [1]. This effect was consistent across different antigens [1].

Microparticle Formulation Vaccine Delivery Adjuvant Potency PLG

Fully Synthetic Origin Enables High Purity and Scalable Manufacturing

RIBI-529 (RC-529) is a fully synthetic lipid A mimetic, in contrast to MPL which is a heterogeneous mixture derived from bacterial fermentation [1]. Efficient synthetic routes have been developed, enabling the production of RC-529 in ca. 25% overall yield over eight steps [2]. Commercially, RIBI-529 is available with a purity specification of ≥98%, a level of chemical definition not possible with naturally derived MPL .

Synthetic Adjuvant GMP Manufacturing Purity Scalability

Optimal Application Scenarios for RIBI-529 Based on Quantitative Evidence


Prophylactic and Therapeutic Vaccine Development Requiring High Seroprotection Rates

In clinical development of vaccines against infectious diseases like Hepatitis B, where achieving high seroprotection rates is paramount, RIBI-529 has demonstrated the ability to elevate seroprotection to 99% when added to an existing vaccine platform [1]. This makes it a prime candidate for vaccines targeting pathogens with high global burden.

Advanced Formulation Research Utilizing Microparticle or Nanoparticle Delivery Systems

For research groups focused on controlled-release vaccine formulations, RIBI-529's compatibility with PLG microparticle encapsulation allows for significant enhancement of antibody titers [2]. Its synthetic solubility profile facilitates incorporation into polymer-based delivery systems, offering a versatile tool for optimizing vaccine potency and durability [2].

GMP Manufacturing of Vaccine Adjuvants Requiring High Batch-to-Batch Consistency

In cGMP manufacturing environments where reproducibility and well-defined impurity profiles are critical, RIBI-529's fully synthetic origin (commercially available at ≥98% purity) provides a clear advantage over heterogeneous, naturally derived alternatives like MPL . This reduces analytical burden and regulatory risk, streamlining the path to clinical trial material production [3].

Studies Focused on CD4+ T Cell-Mediated Immunity and Th1 Polarization

For investigations requiring a potent inducer of CD4+ T cell clonal expansion and Th1 differentiation, RIBI-529 offers activity equivalent to the well-established MPL adjuvant [4]. This allows researchers to leverage a synthetic, chemically defined tool for dissecting T cell responses without confounding factors from biological impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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